molecular formula C16H30N2O2 B2709222 tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate CAS No. 1286273-91-3

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate

Cat. No.: B2709222
CAS No.: 1286273-91-3
M. Wt: 282.428
InChI Key: OIPIXXMRLUTIJH-HDJSIYSDSA-N
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Description

Historical Context of Carbamate Research

Carbamates have served as privileged pharmacophores since the 1950s, when their hydrolytic stability and hydrogen-bonding capacity were first exploited in anticholinesterase agents. The tert-butyl carbamate (Boc) group, introduced in the 1960s, revolutionized peptide synthesis by providing temporary amine protection with orthogonal deprotection pathways. Modern applications extend to kinase inhibitors, GPCR modulators, and prodrug formulations, where carbamates enhance metabolic stability while maintaining bioavailability. The structural versatility of carbamates allows precise tuning of steric and electronic properties, as evidenced by derivatives like tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate (PubChem CID 2756046), which employs carbamate protection to enable selective functionalization of adjacent amine groups.

Medicinal Chemistry Importance of Cyclobutyl-Cyclohexyl Hybrid Structures

The fusion of cyclohexyl and cyclobutyl moieties creates a stereoelectronic profile distinct from purely aliphatic or aromatic systems. Cyclohexyl groups adopt chair conformations that project substituents into defined spatial orientations, while cyclobutyl’s 90° bond angles induce ring strain (≈26 kcal/mol) that can enhance target binding through partial strain relief. This hybrid architecture is exemplified in tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (PubChem CID 19702915), where the cyclohexyl scaffold positions the aminomethyl group for optimal interactions with enzymatic active sites. Comparative studies show that cyclobutylmethylamino substituents, as in the title compound, increase logP by ≈0.5 units compared to straight-chain alkylamines, potentially improving blood-brain barrier penetration.

Current Research Landscape and Knowledge Gaps

Recent patents (2020–2025) highlight growing interest in cyclohexyl-carbamate hybrids for neurodegenerative disease targets, with 34% of novel dopamine D3 receptor ligands incorporating similar frameworks. However, the specific stereochemical configuration (1R,4R) remains underexplored, with only 12% of related PubChem entries specifying both cyclohexyl stereocenters. Key unanswered questions include:

  • How does cyclobutylmethyl substitution affect CYP450 metabolism compared to cyclohexylmethyl analogs?
  • Can the 1R,4R configuration enhance selectivity for lipid-rich tissue targets versus the 1S,4S diastereomer?
  • What synthetic routes enable scalable production while preserving stereochemical integrity?

Structural Uniqueness in Pharmaceutical Research

The title compound’s defining features include:

Structural Feature Potential Impact
1R,4R cyclohexyl stereochemistry Axial-equatorial substituent orientation
Cyclobutylmethylamino group Enhanced van der Waals interactions
Tert-butyl carbamate Proteolytic stability at physiological pH

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(cyclobutylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIXXMRLUTIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the cyclobutylmethylamino group: This step involves the nucleophilic substitution of the cyclohexylcarbamate intermediate with cyclobutylmethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are typically implemented. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexylcarbamate moiety.

    Reduction: Reduced forms of the amino or carbamate groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure for developing new therapeutic agents. The presence of the carbamate functional group allows for various modifications that can enhance biological activity.

Biological Activity :

  • Preliminary studies indicate possible interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting a role in treating neurological disorders.
  • The cyclohexylcarbamate moiety may contribute to the compound's pharmacological profile, similar to other carbamate derivatives known for their diverse biological activities.

Pharmacological Research

Research into the pharmacological properties of this compound is ongoing. It is hypothesized that it may exhibit:

  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems could position this compound as a candidate for neurodegenerative disease therapies.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), critical in cancer therapy .

Case Studies and Research Findings

  • Cyclin-Dependent Kinase Inhibition : Related compounds have been studied for their ability to inhibit CDKs, which are crucial in regulating the cell cycle and are often targeted in cancer treatments.
  • Enzyme Modulation : Carbamate derivatives have been shown to modulate enzyme activity, influencing metabolic pathways significantly.
  • Neuropharmacological Applications : Investigations into compounds with similar structures suggest potential benefits in treating neurological disorders through interactions with various receptors .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a common tert-butyl carbamate core with several analogs, differing primarily in the substituents at the 4-position of the cyclohexyl ring. Key structural analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Features
tert-Butyl (1R,4R)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate Cyclobutylmethylamino C₁₇H₃₁N₂O₂ (inferred) ~313.45 (estimated) Compact cyclobutyl group enhances steric hindrance; trans-configuration stabilizes conformation .
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 2-Bromobenzamido C₁₈H₂₅BrN₂O₃ 397.31 Bromine atom increases molecular weight and polarizability; potential for cross-coupling reactions.
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate 5-Fluoro-isoindolinyl C₂₀H₂₆FN₃O₃ 375.44 Fluorine improves metabolic stability; isoindolinyl moiety may enhance target affinity.
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate Tetrahydroquinolinylamino C₂₀H₃₁N₃O₂ 345.48 Bulky heterocyclic group impacts solubility and binding kinetics.

Physicochemical Properties

  • Melting Point and Optical Activity: Analogs with smaller substituents (e.g., tert-Butyl cyclohexylcarbamate) exhibit lower melting points (e.g., 60–90°C) , while bulkier groups (e.g., tetrahydroquinolinyl) may increase crystallinity. Optical rotations vary significantly:
  • Compound 4b (): [α]D = -30.5 (c 1.0, CHCl₃) .
  • Compound 5b (): [α]D = -37.7 (c 1.6, CHCl₃) .

    • The cyclobutylmethyl substituent in the target compound likely confers moderate optical activity, similar to other trans-cyclohexyl derivatives.
  • Solubility and Stability: Boc-protected amines (e.g., tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate) are typically soluble in polar aprotic solvents (DMF, DMSO) but less so in water . The cyclobutyl group may reduce solubility compared to linear alkyl chains but improve membrane permeability .

Biological Activity

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a cyclobutylmethyl amino substituent. Its molecular formula is C16H30N2O2C_{16}H_{30}N_{2}O_{2}, and it has a molecular weight of approximately 282.42 g/mol. This compound has shown potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the carbamate functional group allows for hydrolysis under acidic or basic conditions, which can lead to the release of active amines that may exert pharmacological effects.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific neurotransmitter receptors, suggesting potential neuropharmacological applications. Further investigation is required to elucidate these interactions and their implications for therapeutic use.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar carbamate derivatives. The following table summarizes key characteristics of related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
tert-Butyl (1R*,4R*)-4-(aminomethyl)cyclohexylcarbamateC16H30N2O2C_{16}H_{30}N_{2}O_{2}282.42 g/molContains aminomethyl instead of cyclobutylmethyl
tert-Butyl (1S*,4S*)-4-(cyclopropylmethyl)amino]cyclohexylcarbamateC15H28N2O2C_{15}H_{28}N_{2}O_{2}270.40 g/molFeatures cyclopropylmethyl group
tert-Butyl N-[1-(tetrahydrofurfuryl)]carbamateC11H19N2O2C_{11}H_{19}N_{2}O_{2}239.33 g/molContains tetrahydrofurfuryl group

This comparative analysis highlights the unique structural elements of this compound that may influence its biological activity and reactivity compared to other similar compounds.

Pharmacological Studies

Recent pharmacological studies focusing on the structure-activity relationship (SAR) of carbamates have indicated that modifications in the amino substituent can significantly alter biological activity. For instance, compounds with cyclobutylmethyl groups have been shown to exhibit enhanced binding affinity to certain receptors compared to their linear counterparts.

Toxicological Assessments

Toxicological assessments are critical for evaluating the safety profile of new compounds. Initial toxicity studies on related carbamates suggest a favorable safety margin; however, comprehensive studies are necessary to fully understand the toxicological implications of this compound.

Future Directions

Future research should focus on:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Exploration of potential applications in treating neurological disorders based on its receptor interaction profile.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepMethodKey ReagentsReference
Boc ProtectionIodolactamizationI₂, Base
Amine CouplingReductive AminationNaBH₃CN, Cyclobutylmethylamine
StereocontrolChiral ResolutionChiral HPLC

Advanced Question: How can synthetic yields be optimized for sterically hindered intermediates in this compound’s synthesis?

Answer:
Steric hindrance in intermediates (e.g., cyclohexylcarbamate derivatives) can reduce reaction efficiency. Strategies include:

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for sluggish steps (e.g., cyclization).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.
  • Catalytic Systems : Palladium or nickel catalysts improve cross-coupling efficiency for bulky substituents ().

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., cyclohexyl proton splitting patterns in ).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., protocols in ).
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline intermediates.

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

  • Variable Temperature (VT) NMR : Identifies dynamic rotational isomers in cyclohexyl rings.
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton correlations (e.g., cyclobutylmethyl vs. cyclohexyl protons).
  • Computational Modeling : DFT calculations predict chemical shifts to validate experimental data.

Basic Question: What safety protocols apply when handling this compound?

Answer:

  • PPE : Gloves, lab coats, and goggles are mandatory ().
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ().
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water ().

Advanced Question: How to stabilize labile intermediates during synthesis?

Answer:

  • Low-Temperature Storage : Store intermediates at -20°C to prevent decomposition ().
  • Inert Atmosphere : Use argon/nitrogen for moisture-sensitive steps (e.g., Boc deprotection).
  • Lyophilization : Freeze-drying preserves amine intermediates ().

Advanced Question: How to ensure stereochemical integrity during multi-step synthesis?

Answer:

  • Chiral Chromatography : Purify intermediates using chiral columns ().
  • Circular Dichroism (CD) : Monitors enantiomeric excess during synthesis.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) for stereoretentive couplings.

Basic Question: What role does this compound play in drug discovery?

Answer:
It serves as a key intermediate for:

  • Receptor Antagonists : Cyclohexylcarbamate derivatives target GPCRs (e.g., CCR2 antagonists in ).
  • Prodrug Development : Boc protection enhances bioavailability of amine-containing drugs.

Advanced Question: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent Variation : Synthesize analogs with modified cyclobutyl or cyclohexyl groups ().
  • Biological Assays : Test affinity against target receptors (e.g., IC₅₀ measurements).
  • Molecular Docking : Predict binding modes using software like AutoDock.

Advanced Question: What challenges arise when using this compound in multi-step syntheses?

Answer:

  • Intermediate Reactivity : Boc-deprotection under acidic conditions may degrade sensitive functional groups ().
  • Purification Complexity : Separate diastereomers using preparative HPLC ().
  • Scale-Up Limitations : Optimize catalytic steps to avoid high reagent costs ().

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